6-(4-Phenylbutoxy)hexan-1-ol

Description

BenchChem offers high-quality 6-(4-Phenylbutoxy)hexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Phenylbutoxy)hexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

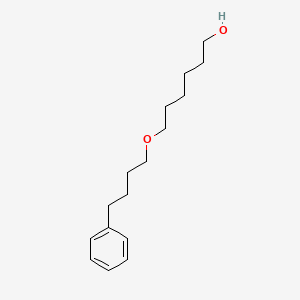

Structure

3D Structure

Properties

IUPAC Name |

6-(4-phenylbutoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11,17H,1-2,6-9,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXBXLTZPPGBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Overview and Derivatization Potential Within Organic Chemistry

From a structural standpoint, 6-(4-Phenylbutoxy)hexan-1-ol is an ether and an alcohol. Its architecture consists of a central hexan-1-ol backbone. A 4-phenylbutoxy group is attached via an ether linkage at the 6-position of the hexane (B92381) chain. This arrangement results in a molecule with a terminal hydroxyl group, a flexible aliphatic chain, an ether linkage, and an aromatic phenyl ring.

The key features of its structure are:

A primary alcohol (-OH) group: This functional group is a prime site for chemical modification (derivatization). It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into esters, ethers, or halides, providing a gateway to a wide array of other chemical functionalities.

A long aliphatic chain (-O(CH₂)₆-): This hexyl chain provides significant lipophilicity and conformational flexibility to the molecule. This is a crucial feature that influences how derivative compounds interact with biological targets.

An ether linkage (-O-): This bond is generally stable, providing a robust connection between the hexanol and phenylbutoxy moieties.

A phenylbutoxy group (-(CH₂)₄-Ph): This terminal group, consisting of a butyl chain and a phenyl ring, further contributes to the molecule's lipophilic character and allows for potential aromatic interactions (e.g., π-π stacking) within biological receptor sites.

This combination of functional groups makes 6-(4-Phenylbutoxy)hexan-1-ol a versatile intermediate in organic synthesis. The terminal alcohol is the most reactive site for derivatization, often being the starting point for building more complex molecules. For instance, it can be readily converted to an amine, as seen in the synthesis of many of its more complex derivatives.

| Property | Value | Reference |

| Chemical Name | 6-(4-Phenylbutoxy)hexan-1-ol | synzeal.com |

| CAS Number | 97664-53-4 | synzeal.combldpharm.coma2bchem.com |

| Molecular Formula | C₁₆H₂₆O₂ | bldpharm.coma2bchem.com |

| Molecular Weight | 250.38 g/mol | bldpharm.com |

Significance of the 6 4 Phenylbutoxy Hexan 1 Ol Scaffold in Medicinal Chemistry and Drug Discovery

The 6-(4-Phenylbutoxy)hexan-1-ol moiety serves as a critical scaffold in medicinal chemistry, primarily because its structural features are key to the pharmacological activity of several important drugs. A "scaffold" in this context refers to the core structure of a molecule upon which various functional groups can be built to create a family of related compounds.

The significance of this particular scaffold is most famously demonstrated by its role as a key intermediate in the synthesis of Salmeterol. asianpubs.orgderpharmachemica.com Salmeterol is a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). asianpubs.orggoogle.com The long lipophilic side chain, originating from the 6-(4-phenylbutoxy)hexan-1-ol structure, is crucial for Salmeterol's long duration of action. derpharmachemica.com It is believed to anchor the molecule to an "exosite" on or near the β2-adrenergic receptor, allowing the active portion of the drug to repeatedly engage with the receptor's active site. google.com

The process often involves converting the terminal alcohol of 6-(4-Phenylbutoxy)hexan-1-ol into an amine, specifically N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, which then serves as a key intermediate that is coupled with other molecular fragments to produce the final drug. asianpubs.orgderpharmachemica.com This compound is also identified as "Salmeterol Impurity 26," highlighting its place in the synthesis and quality control of the final active pharmaceutical ingredient. synzeal.com

Scope and Research Focus of Compounds Incorporating the 6 4 Phenylbutoxy Hexan 1 Ol Moiety

General Synthetic Strategies for Phenoxyalkyl Alcohols Exemplified by 6-(4-Phenylbutoxy)hexan-1-ol

The synthesis of phenoxyalkyl alcohols, a class of compounds characterized by an aromatic ring linked to an aliphatic alcohol via an ether bond, relies on robust and versatile chemical reactions. The structure of 6-(4-phenylbutoxy)hexan-1-ol presents two key features for synthetic consideration: the phenylbutoxy ether group and the terminal primary alcohol on the hexyl chain. General strategies must, therefore, be able to selectively form the ether linkage without interfering with the hydroxyl group, or vice versa.

Possible Routes to the Alkyl Ether Linkage and Terminal Alcohol Functionality

The construction of the 6-(4-phenylbutoxy)hexan-1-ol molecule is primarily achieved through methods that form the central C-O-C ether bond. The Williamson ether synthesis is a classic and highly effective method for this purpose. byjus.commasterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide acts as a nucleophile, attacking an alkyl halide to form the ether. masterorganicchemistry.comwikipedia.org

For 6-(4-phenylbutoxy)hexan-1-ol, this strategy can be implemented in two primary ways:

Route A: Reaction of a 4-phenylbutanol-derived alkoxide with a 6-carbon alkyl halide bearing a terminal, protected hydroxyl group.

Route B: Reaction of a 4-phenylbutoxy halide with a deprotonated 1,6-hexanediol.

A common and practical approach involves the reaction of 4-phenylbutanol with 1,6-dibromohexane (B150918) in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) and yields 6-(4-phenylbutoxy)hexyl bromide. The resulting bromide is an intermediate that must then be converted to the terminal alcohol. This can be achieved through hydrolysis, although a more controlled and often higher-yielding method involves the oxidation of the bromide to the corresponding aldehyde, 6-(4-phenylbutoxy)hexanal (B8627911), followed by reduction. psu.edudrugfuture.com The Kornblum oxidation, using dimethyl sulfoxide (B87167) (DMSO) and a base like sodium bicarbonate, is an effective method for converting the bromide to the aldehyde. psu.edu Subsequent reduction of the aldehyde with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) yields the target primary alcohol, 6-(4-phenylbutoxy)hexan-1-ol.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |

| 4-Phenylbutanol | 1,6-Dibromohexane | Sodium Hydride (NaH) or Potassium Hydroxide (KOH) | DMF or THF | 60–80 | 6-(4-Phenylbutoxy)hexyl Bromide |

Synthesis of Key Amine Derivatives Incorporating the 6-(4-Phenylbutoxy)hexyl Moiety

The 6-(4-phenylbutoxy)hexyl scaffold is a key component in several pharmacologically active molecules. The conversion of the terminal alcohol of 6-(4-phenylbutoxy)hexan-1-ol, or its corresponding halide, into various amine derivatives is a critical step in the synthesis of these compounds, most notably in the production of the long-acting β2-adrenergic agonist, Salmeterol. derpharmachemica.comasianpubs.org

Preparation of N-Benzyl-6-(4-Phenylbutoxy)hexan-1-amine as a Primary Intermediate

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine is a pivotal intermediate in multi-step syntheses. derpharmachemica.comasianpubs.org Its preparation is most commonly achieved from the 6-(4-phenylbutoxy)hexyl bromide intermediate.

Two principal mechanisms are employed for the synthesis of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine:

Nucleophilic Substitution: This direct approach involves the reaction of 6-(4-phenylbutoxy)hexyl bromide with benzylamine (B48309). As an SN2 reaction, it is typically performed by heating the reactants in a refluxing solvent such as ethanol (B145695) or acetonitrile (B52724). Using an excess of benzylamine can help drive the reaction to completion.

Reductive Amination: An alternative pathway begins with the aldehyde, 6-(4-phenylbutoxy)hexanal. drugfuture.com This aldehyde reacts with benzylamine to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in the same pot to the secondary amine. whiterose.ac.uk Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or the milder sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which offer high selectivity for the iminium ion over the starting aldehyde. drugfuture.com While this method avoids the use of alkyl halides, it has been reported to result in lower yields compared to the substitution method.

| Method | Starting Material | Reagents | Typical Yield | Reference |

| Nucleophilic Substitution | 6-(4-Phenylbutoxy)hexyl Bromide | Benzylamine, Refluxing Solvent (e.g., Ethanol) | >80% | |

| Reductive Amination | 6-(4-Phenylbutoxy)hexanal | Benzylamine, NaBH₃CN or NaBH(OAc)₃ | ~65% | drugfuture.com |

For many applications, the primary amine, 6-(4-phenylbutoxy)hexan-1-amine, is the desired product. This is obtained by removing the benzyl (B1604629) protecting group from N-Benzyl-6-(4-Phenylbutoxy)hexan-1-amine. The standard method for this transformation is catalytic hydrogenation. google.com

This procedure involves treating the N-benzylated amine with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Palladium on activated carbon (Pd/C) is the most common catalyst for this debenzylation. google.com The reaction is typically carried out in an inert solvent, such as ethanol, at room temperature and atmospheric or slightly elevated pressure. google.com The benzyl group is cleaved, yielding the primary amine and toluene (B28343) as a byproduct. The reaction progress can be monitored by the uptake of hydrogen.

| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| N-Benzyl-6-(4-Phenylbutoxy)hexan-1-amine | 5% Pd/C | Ethanol (EtOH) | Room Temp, Atmospheric H₂ Pressure | 6-(4-Phenylbutoxy)hexan-1-amine | 97.9% | google.com |

Formation of Other Substituted Amine Analogues (e.g., N-diethoxyethyl derivatives)

The synthetic utility of the 6-(4-phenylbutoxy)hexylamine core extends to the creation of other substituted analogues. A notable example is the synthesis of N-(2,2-diethoxyethyl) derivatives. These compounds can be prepared by reacting either the primary amine (6-(4-phenylbutoxy)hexan-1-amine) or the secondary N-benzyl amine with bromoacetaldehyde (B98955) diethyl acetal (B89532). google.com

The reaction is a nucleophilic substitution where the amine attacks the alkyl bromide. It is typically carried out in a polar aprotic solvent like DMF with a weak base such as potassium carbonate (K₂CO₃) to neutralize the HBr formed during the reaction. google.com The mixture is heated to drive the reaction to completion. google.com If the starting material is N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, a final hydrogenation step, as described previously, is required to remove the benzyl group and yield N-(2,2-diethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine. google.com

Advanced Chemical Modifications and Derivatization Strategies of the 6-(4-Phenylbutoxy)hexan-1-ol Scaffold for Bioactive Compounds

The 6-(4-phenylbutoxy)hexan-1-ol framework is a key building block in the synthesis of various biologically active molecules. Its long, flexible chain, composed of a phenylbutoxy group and a hexanol backbone, allows for diverse chemical modifications. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Advanced derivatization strategies focus on introducing new functional groups or integrating the scaffold into larger, more complex heterocyclic systems to enhance therapeutic efficacy and target specificity.

Introduction of Carbonyl and Acetal Groups for Further Elaboration

The primary alcohol of 6-(4-phenylbutoxy)hexan-1-ol is a prime site for oxidation to introduce a carbonyl group, yielding 6-(4-phenylbutoxy)hexanal. This aldehyde is a critical intermediate for further synthetic elaborations, such as reductive amination. For instance, reductive amination of 6-(4-phenylbutoxy)hexanal with benzylamine is a known pathway to produce N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, a key precursor in the synthesis of various pharmaceuticals. The oxidation of the amine precursor itself can also yield the corresponding aldehyde or ketone.

Alternatively, the terminal alcohol can be reacted with an aldehyde or ketone under acidic conditions to form an acetal. libretexts.orglibretexts.org Acetals are valuable as protecting groups for the hydroxyl moiety, preventing its reaction in subsequent synthetic steps where it is not the intended target. libretexts.orgwikipedia.org For example, if a Grignard reagent is intended to react with another part of the molecule, converting the hydroxyl group to an acetal prevents its interference. libretexts.org

A notable application involves the reaction of 6-(4-phenylbutoxy)hexylamine with bromoacetaldehyde diethylacetal. google.com This reaction introduces a protected aldehyde functionality onto the nitrogen atom, which can be deprotected later for further reactions. The formation of N-dimethoxyethyl-6-(4-phenylbutoxy)hexylamine is another example where an acetal group is incorporated into the molecule. google.com These strategies highlight the utility of carbonyl and acetal groups in extending the synthetic utility of the 6-(4-phenylbutoxy)hexan-1-ol scaffold.

Table 1: Key Intermediates Featuring Carbonyl and Acetal Groups

| Compound Name | Functional Group Introduced | Synthetic Application | Reference |

| 6-(4-Phenylbutoxy)hexanal | Carbonyl (Aldehyde) | Intermediate for reductive amination | |

| N-(Diethoxyethyl)-6-(4-phenylbutoxy)hexylamine | Acetal | Protected aldehyde for further elaboration | google.com |

| N-Dimethoxyethyl-6-(4-phenylbutoxy)hexylamine | Acetal | Protected aldehyde for further elaboration | google.com |

Conjugation with Boronic Acid Moieties

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules, including enzyme active sites. mdpi.com The boron atom in boronic acids is electron-deficient, making it a Lewis acid that can interact with nucleophilic residues, such as the N-terminal threonine in the proteasome. mdpi.com This interaction is the basis for the mechanism of action of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy. mdpi.com

While direct conjugation of the 6-(4-phenylbutoxy)hexan-1-ol scaffold with boronic acid moieties is not extensively documented in the provided search results, general synthetic methods can be applied. A common approach involves the lithiation of a halogenated precursor followed by reaction with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup. mdpi.com For example, a brominated derivative of the 6-(4-phenylbutoxy)hexyl chain could be subjected to this sequence to install a boronic acid group.

The conjugation of this lipophilic scaffold to a boronic acid moiety could lead to novel proteasome inhibitors or other targeted therapies, combining the cell-penetrating properties of the phenylbutoxyhexyl chain with the target-binding capabilities of the boronic acid. mdpi.com

Table 2: Examples of Boronic Acid-Containing Drugs and Their Mechanism

| Drug Name | Type | Mechanism of Action | Reference |

| Bortezomib | Dipeptidyl boronic acid | Proteasome inhibitor; forms a complex with the active site threonine. | mdpi.com |

| Ixazomib | N-dipeptidyl boronic acid | Proteasome inhibitor; used for multiple myeloma. | mdpi.com |

| Vaborbactam | Cyclic boronic acid | β-lactamase inhibitor; used in combination with antibiotics. | mdpi.com |

Structural Integration into Complex Heterocyclic Systems (e.g., Quinolinones, Imidazoquinolinones)

The 6-(4-phenylbutoxy)hexyl moiety has been successfully integrated into complex heterocyclic systems, particularly quinolinone and imidazoquinolinone scaffolds, to generate potent bioactive compounds. These heterocyclic cores are known pharmacophores that interact with various biological targets.

A key synthetic strategy involves the alkylation of a pre-formed heterocyclic system with a reactive intermediate derived from 6-(4-phenylbutoxy)hexan-1-ol. nih.gov For instance, the synthesis of novel bivalent ligands for the dopamine (B1211576) D2 receptor has been achieved by conjugating dibromoalkanes with 4-phenylbutanol to yield mono-brominated intermediates. nih.gov These intermediates, such as 1-bromo-6-(4-phenylbutoxy)hexane, are then used to alkylate the N-1 position of imidazoquinolinone cores in the presence of a base like potassium carbonate. nih.gov This method has been used to synthesize compounds such as (R)-1-(6-(4-Phenylbutoxy)hexyl)-5-(propylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. nih.gov

Similarly, quinolinone derivatives acting as inhibitors of HIV-1 Ribonuclease H have been synthesized by introducing the 6-(4-phenylbutoxy) group at position 6 of the quinolinone ring. acs.org This modification was found to be crucial for the inhibitory activity of the compounds. acs.org These examples demonstrate that the 6-(4-phenylbutoxy)hexyl chain serves as a versatile "tail" that can be appended to various heterocyclic "heads" to modulate their biological activity.

Table 3: Bioactive Heterocycles with the 6-(4-Phenylbutoxy)hexyl Scaffold

| Heterocyclic System | Compound Example | Biological Target/Activity | Reference |

| Imidazoquinolinone | (R)-1-(6-(4-Phenylbutoxy)hexyl)-5-(propylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | Dopamine D2 Receptor (D2R) Biased Agonism | nih.gov |

| Quinolinone | 1-(4-Fluorobenzyl)-4-oxo-6-(4-phenylbutoxy)-1,4-dihydroquinoline-3-carboxylic acid | HIV-1 Ribonuclease H and Polymerase Inhibitor | acs.org |

Stereoselective Synthesis of Chiral Analogues Possessing the 6-(4-Phenylbutoxy)hexyl Framework

The introduction of chirality into drug molecules is a fundamental strategy in medicinal chemistry to improve therapeutic index and reduce off-target effects. Stereoselective synthesis of analogues containing the 6-(4-phenylbutoxy)hexyl framework has been achieved through various methods, often by attaching the achiral side chain to a pre-existing chiral core or by creating new stereocenters in the molecule.

One prominent example is the synthesis of chiral imidazoquinolinone derivatives. nih.gov In this approach, the achiral 1-bromo-6-(4-phenylbutoxy)hexane is reacted with an enantiomerically pure imidazoquinolinone precursor, such as (R)-5-(propylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, to yield the final chiral product. nih.gov The stereochemistry of the final compound is dictated by the starting chiral heterocycle.

Another significant application is in the enantioselective synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist. asianpubs.orgderpharmachemica.com The synthesis involves creating a chiral amino alcohol functionality attached to the 6-(4-phenylbutoxy)hexylamine backbone. Asymmetric borane (B79455) reduction is a key step used to establish the desired stereocenter. googleapis.com

Furthermore, stereoselective methods have been developed for the synthesis of other complex heterocycles. scholaris.caethernet.edu.et These often involve palladium-catalyzed reactions that can create chiral centers with high diastereoselectivity, affording access to specific isomers of dihydroisoquinolinones and other heterocyclic systems. scholaris.ca These synthetic advancements underscore the importance of stereochemical control in developing advanced drug candidates based on the 6-(4-phenylbutoxy)hexyl scaffold.

Table 4: Methods for Stereoselective Synthesis

| Synthetic Approach | Target Molecule/Class | Key Feature | Reference |

| Alkylation of Chiral Core | Chiral Imidazoquinolinones | Utilizes an enantiomerically pure heterocyclic precursor. | nih.gov |

| Asymmetric Borane Reduction | Salmeterol | Creates a chiral amino alcohol from a ketone precursor. | googleapis.com |

| Pd-Catalyzed Aryliodination | Dihydroisoquinolinones | Diastereoselective formation of C-C and C-I bonds. | scholaris.ca |

Modulation of Neurotransmitter Receptors and Ion Channels

Compounds featuring the 6-(4-phenylbutoxy)hexan-1-ol backbone have demonstrated the ability to interact with multiple protein targets within the nervous system, including serotonin receptors and voltage-gated sodium channels. This polypharmacology, the ability of a single molecule to act on multiple targets, is a significant area of interest in the development of treatments for complex neuropsychiatric disorders. researchgate.netnih.gov

A notable derivative, N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB), has been identified as an antagonist of the serotonin 2A (5-HT2A) receptor. researchgate.netnih.gov This receptor is a well-established target for atypical antipsychotic medications. researchgate.netnih.gov XOB, a phenylalkylamine derivative of 2C-B, demonstrates relatively low potency but modest selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C subtypes. wikipedia.org The antagonism at the 5-HT2A receptor is a key feature of its pharmacological profile, suggesting potential applications in conditions where modulation of this receptor is beneficial. researchgate.netnih.gov

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq protein pathway, leading to an increase in intracellular calcium. researchgate.netcore.ac.uk Mechanistic studies have shown that XOB effectively antagonizes 5-HT-stimulated, Gq-mediated calcium flux at 5-HT2A receptors. researchgate.netnih.gov This inhibition occurs at low micromolar concentrations. researchgate.netnih.gov In contrast, XOB shows negligible affinity and activity at other serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT2C receptors, highlighting its specific antagonistic action on the 5-HT2A-Gq pathway. researchgate.netnih.gov The ability of a compound to inhibit this signaling cascade is a critical measure of its 5-HT2A receptor antagonism. nih.govgoogle.com

| Compound | Target | Action | Effect on Gq-mediated Calcium Flux |

| XOB | 5-HT2A Receptor | Antagonist | Inhibition researchgate.netnih.gov |

In addition to its effects on serotonin receptors, XOB also functions as a blocker of voltage-gated sodium channels (VGSCs). researchgate.netnih.govwikipedia.org This dual activity is significant as VGSC blockers are a class of drugs used as mood stabilizers. researchgate.netnih.gov The discovery of XOB's sodium channel-blocking properties was serendipitous, stemming from an observation of its local anesthetic effects on human skin. wikipedia.org This finding prompted further investigation into its electrophysiological impact.

Electrophysiological studies using heterologous cells (cells engineered to express a specific ion channel) have confirmed that XOB inhibits sodium currents. researchgate.netnih.gov These experiments allow for the direct measurement of the effect of a compound on the function of specific ion channels in a controlled environment. The administration of XOB at concentrations similar to those effective at 5-HT2A receptors resulted in a discernible inhibition of sodium current. researchgate.netnih.gov This provides direct evidence for its role as a sodium channel blocker.

| Compound | Channel | Action | System |

| XOB | Voltage-Gated Sodium Channels | Inhibition of Sodium Current | Heterologous Cells researchgate.netnih.gov |

To understand the physiological consequences of VGSC blockade, the effects of XOB were examined on neuronal activity in brain slices. Specifically, recordings from layer V pyramidal neurons in the mouse prefrontal cortex revealed that XOB administration leads to a reduction in action potential (AP) firing. researchgate.netnanion.de Furthermore, the properties of the action potentials that are related to VGSC function were also altered. researchgate.netnanion.de This demonstrates that the inhibition of sodium currents observed in heterologous systems translates into a tangible effect on neuronal excitability in a more intact brain circuit. The modulation of action potential firing is a key mechanism by which VGSC blockers exert their therapeutic effects. elifesciences.orgmarquette.edubiorxiv.orgplos.org

| Compound | Effect on Action Potential Firing | Brain Region |

| XOB | Reduced Firing | Mouse Prefrontal Cortex Layer V Pyramidal Neurons researchgate.netnanion.de |

The dopamine D2 receptor (D2R) is another critical GPCR in the central nervous system and a primary target for antipsychotic medications. wikipedia.orgmedizinonline.com D2 receptors are coupled to Gi/o proteins, which inhibit the production of cyclic AMP (cAMP). nih.gov The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.govmdpi.com This can lead to more targeted therapeutic effects with potentially fewer side effects. mdpi.com While direct studies on 6-(4-phenylbutoxy)hexan-1-ol itself and D2R biased agonism are not specified in the provided context, the exploration of biased agonism in related structures, such as those based on the sumanirole (B131212) pharmacophore, highlights the ongoing efforts to develop D2R ligands with specific signaling profiles. nih.gov For instance, some atypical antipsychotics exhibit biased agonism at the D2R, which is thought to contribute to their efficacy. nih.gov

Antiviral Investigations: HIV-1 Reverse Transcriptase Inhibition

Structure-Function Relationships in HIV-1 Enzyme Modulation

The 6-(4-phenylbutoxy)hexan-1-ol motif has been incorporated into novel molecular scaffolds to explore their potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) enzymes. Research into quinolinonyl non-diketo acid derivatives has demonstrated that the inclusion of a 6-(4-phenylbutoxy) substituent on the quinolinone ring system can produce significant inhibitory activity against the ribonuclease H (RNase H) and polymerase functions of HIV-1 reverse transcriptase (RT). acs.org

In a series of synthesized quinolinone derivatives, those featuring arylmethyloxy ether substituents at the 6-position of the quinolinone ring, such as the 6-(4-phenylbutoxy) group, showed a particularly promising inhibitory profile against RNase H. acs.org Structure-activity relationship (SAR) studies revealed that the nature of this substituent is critical for inhibitory potency. For instance, increasing the size of the substituent generally led to better activity. The transition from simple methoxy (B1213986) groups (which were inactive) to larger phenyl ethers and ultimately to the 6-(4-phenylbutoxy) derivatives resulted in a marked increase in efficacy. acs.org

The data below summarizes the inhibitory concentrations for selected quinolinone derivatives incorporating the phenylbutoxy moiety against the RNase H function of HIV-1 RT.

Table 1: Inhibitory Activity of Selected Phenylbutoxy-Containing Compounds against HIV-1 RNase H

| Compound ID | R Group (at position 6) | Functional Group | IC₅₀ (µM) |

|---|---|---|---|

| 4o | 4-Phenylbutoxy | Acid | ~1.5 |

| 5o | 4-Phenylbutoxy | Ester | ~1.5 |

| 4k | Phenylpropenone | Acid | 5.9 |

| 5k | Phenylpropenone | Ester | 15.3 |

| 4j | Dimethylaminopropyl | Acid | 15.4 |

| 4i | Phenyl ether | Acid | 32.0 |

| 5i | Phenyl ether | Ester | 45.5 |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Contributions to Beta-2 Adrenergic Receptor Agonist Research (e.g., Salmeterol-Related Compounds)

The 6-(4-phenylbutoxy)hexan-1-ol structural motif is a cornerstone in the development of long-acting beta-2 adrenergic receptor (β2AR) agonists. nih.gov Its most notable application is as a key component of Salmeterol, a widely prescribed medication for the management of asthma and chronic obstructive pulmonary disease (COPD). nih.gov Salmeterol's structure features a saligenin ethanolamine (B43304) pharmacophore, responsible for the agonist activity, and a long aryloxy alkyl tail, which is the 6-(4-phenylbutoxy)hexyl group. biorxiv.org This tail is the defining feature that confers its long duration of action compared to short-acting agonists like salbutamol, which lack this extensive side chain. nih.govbiorxiv.org

The success of Salmeterol has spurred further research into related compounds that incorporate the 6-(4-phenylbutoxy)hexyl moiety. One such example is "Salmeterol Related Compound H," a known impurity and metabolite, which retains the core structure. cymitquimica.comsimsonpharma.comsigmaaldrich.com Research in this area focuses on understanding the properties of these related molecules and developing new chemical entities with potentially improved profiles, such as enhanced selectivity or different G-protein coupling preferences. biorxiv.org For instance, based on the Salmeterol scaffold, a new Gi-biased agonist, LM189, was developed, demonstrating how the fundamental structure can be modified to explore novel pharmacological pathways. biorxiv.org The synthesis of these complex molecules often involves multi-step processes where 6-(4-phenylbutoxy)hexan-1-ol or its precursors, like (4-((6-bromohexyl)oxy)butyl)benzene, serve as critical intermediates. biorxiv.orggoogle.com

Table 2: Compounds Incorporating the 6-(4-Phenylbutoxy)hexyl Motif in β2AR Research

| Compound Name | Chemical Name | Role/Significance |

|---|---|---|

| Salmeterol | 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol | Long-acting β2AR agonist used in asthma and COPD treatment. nih.gov |

| Salmeterol Related Compound H | 1-Hydroxy-4-[2-hydroxy-5-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)benzyl]-2-naphthoic acid | A related compound used as a reference standard in pharmaceutical quality tests. cymitquimica.comsigmaaldrich.com |

| LM189 | (R)-4-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzene-1,2-diol | A novel Gi-biased agonist developed from the Salmeterol scaffold. biorxiv.org |

Structural Basis for Receptor Binding and Agonist Activity

The binding of β2AR agonists is a two-part process involving an "orthosteric site" and an "exosite". The agonist activity of compounds like Salmeterol is initiated by the binding of the ethanolamine headgroup to the orthosteric binding pocket, which is conserved among many adrenergic agonists. nih.gov This interaction involves key residues within the transmembrane helices of the receptor, such as an aspartic acid in transmembrane helix 3 that anchors the amine group of the ligand. nih.gov

The unique, long-lasting activity of Salmeterol is attributed to its 6-(4-phenylbutoxy)hexyl tail. biorxiv.org This lipophilic tail anchors the molecule to the receptor complex by binding to a secondary site known as the "exosite," located in the extracellular vestibule of the β2AR. biorxiv.org This interaction is believed to be highly specific and contributes to the high subtype selectivity of Salmeterol for the β2AR. biorxiv.org By anchoring to this exosite, the tail allows the active saligenin headgroup to remain in the vicinity of the orthosteric pocket, enabling repeated binding and activation of the receptor, which explains its prolonged duration of action.

Structural biology studies, including cryo-electron microscopy, have provided detailed insights into the conformational changes that occur in the β2AR upon agonist binding and subsequent G-protein activation. rcsb.orgscientificarchives.com The binding of an agonist induces a conformational shift, particularly in the intracellular ends of the transmembrane helices, which creates a binding site for the Gs protein. rcsb.org The specific nature of the ligand, including allosteric interactions mediated by tails like the 6-(4-phenylbutoxy)hexyl group, can influence the specific conformation of the activated receptor. This can lead to biased agonism, where a ligand preferentially activates one downstream signaling pathway (e.g., Gs protein coupling) over another (e.g., β-arrestin recruitment or Gi coupling). biorxiv.orgmdpi.com The development of LM189, a Gi-biased agonist derived from the Salmeterol scaffold, underscores how modifications to the core structure, including the phenylbutoxy tail, can fine-tune the functional response of the receptor. biorxiv.org

Structure Activity Relationship Sar and Molecular Modeling of 6 4 Phenylbutoxy Hexan 1 Ol Derivatives

Systematic Elucidation of Structural Features Influencing Biological Activity

The biological activity of 6-(4-phenylbutoxy)hexan-1-ol derivatives is intricately linked to their structural characteristics. Key modifications, such as altering the length of the alkyl chain, introducing substituents on the phenyl ring, and varying the terminal functional group, have profound effects on receptor affinity and efficacy.

Impact of Alkyl Chain Length and Phenyl Substitutions on Receptor Affinity and Efficacy

The length of the alkyl chain connecting the phenylbutoxy and hydroxyl moieties is a critical determinant of receptor binding. Studies on analogous long-chain arylpiperazine derivatives have shown that the length of the linker region can significantly influence receptor affinity and selectivity. For instance, in a series of serotonin (B10506) receptor ligands, variations in the alkyl chain length led to notable differences in binding affinities for 5-HT1A and 5-HT7 receptors. This suggests that an optimal chain length is necessary to correctly position the pharmacophoric groups within the receptor's binding pocket. For 6-(4-phenylbutoxy)hexan-1-ol, the hexanol chain provides a flexible spacer that allows the phenylbutoxy group to interact with hydrophobic regions of the binding site, while the terminal hydroxyl group engages with polar residues.

Table 1: Illustrative Impact of Alkyl Chain Length on Receptor Affinity of Phenylbutoxy Alkanol Derivatives

| Compound | Alkyl Chain Length | Receptor Affinity (Ki, nM) - Hypothetical Target A | Receptor Affinity (Ki, nM) - Hypothetical Target B |

| 6-(4-Phenylbutoxy)propan-1-ol | 3 | 150 | 250 |

| 6-(4-Phenylbutoxy)butan-1-ol | 4 | 85 | 180 |

| 6-(4-Phenylbutoxy)pentan-1-ol | 5 | 50 | 120 |

| 6-(4-Phenylbutoxy)hexan-1-ol | 6 | 35 | 80 |

| 6-(4-Phenylbutoxy)heptan-1-ol | 7 | 60 | 110 |

| 6-(4-Phenylbutoxy)octan-1-ol | 8 | 95 | 160 |

Note: The data in this table is illustrative and based on general principles of SAR, as specific experimental data for this homologous series is not publicly available.

Table 2: Illustrative Impact of Phenyl Substitutions on Efficacy of 6-(4-Phenylbutoxy)hexan-1-ol Derivatives

| Phenyl Substitution | Electronic Effect | Efficacy (% of Max Response) - Hypothetical Target |

| 4-H (unsubstituted) | Neutral | 100% |

| 4-F | Electron-withdrawing | 115% |

| 4-Cl | Electron-withdrawing | 125% |

| 4-CH3 | Electron-donating | 90% |

| 4-OCH3 | Electron-donating | 85% |

Note: The data in this table is illustrative and based on general principles of SAR, as specific experimental data for this series of derivatives is not publicly available.

Role of Terminal Functional Groups (e.g., hydroxyl, amine, boronic acid) in Ligand-Target Interactions

The terminal functional group of 6-(4-phenylbutoxy)hexan-1-ol derivatives plays a pivotal role in anchoring the ligand to the receptor through specific interactions, such as hydrogen bonding. The native hydroxyl group in 6-(4-phenylbutoxy)hexan-1-ol can act as both a hydrogen bond donor and acceptor, forming crucial connections with polar amino acid residues in the binding pocket.

Modification of this terminal group can dramatically alter the binding profile of the molecule. For instance, replacing the hydroxyl group with an amine, as seen in the derivative N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB), introduces a basic center that can form ionic interactions with acidic residues like aspartate in the receptor binding site mdpi.com. This particular derivative was shown to act as an antagonist at serotonin 5-HT2A receptors and a blocker of voltage-gated sodium channels mdpi.com. This dual activity highlights how modification of the terminal functional group can introduce novel pharmacological properties.

The introduction of a boronic acid group is another strategic modification. Boronic acids can form reversible covalent bonds with hydroxyl groups, particularly those of serine residues within an enzyme's active site nih.gov. This type of interaction is notably exploited in the design of protease inhibitors nih.gov. A boronic acid derivative of 6-(4-phenylbutoxy)hexan-1-ol could therefore be designed to target enzymes with a serine in their catalytic domain, forming a stable but reversible complex.

Table 3: Illustrative Ligand-Target Interactions for Different Terminal Functional Groups

| Terminal Functional Group | Potential Interacting Residues | Type of Interaction |

| Hydroxyl (-OH) | Serine, Threonine, Asparagine, Glutamine | Hydrogen bond donor/acceptor |

| Amine (-NH2) | Aspartic acid, Glutamic acid | Ionic interaction, Hydrogen bond donor |

| Boronic acid (-B(OH)2) | Serine | Reversible covalent bond |

Note: This table presents potential interactions based on the chemical properties of the functional groups.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are indispensable tools for predicting and rationalizing the biological activity of 6-(4-phenylbutoxy)hexan-1-ol derivatives. Techniques such as ligand-protein docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore mapping provide a molecular-level understanding of ligand-target interactions and guide the design of new compounds.

Ligand-Protein Docking Studies for Target Binding Prediction

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. This method is instrumental in understanding the specific interactions that stabilize the ligand-receptor complex. For 6-(4-phenylbutoxy)hexan-1-ol derivatives, docking studies can elucidate how the flexible alkyl chain adopts a favorable conformation within the binding pocket and how the terminal functional group interacts with key residues.

In a study of salmeterol, a long-acting β2-adrenergic receptor agonist with a phenylbutoxyalkyl tail similar to 6-(4-phenylbutoxy)hexan-1-ol, molecular dynamics simulations revealed that the ligand enters the binding site from the cell membrane nih.govnih.gov. The phenyl-alkoxy-alkyl tail was shown to be crucial for this membrane-facilitated access nih.govnih.gov. Similar docking studies for 6-(4-phenylbutoxy)hexan-1-ol could predict its binding mode to various G protein-coupled receptors (GPCRs) or ion channels. The results of such studies would typically include a binding energy score, which estimates the affinity of the ligand for the receptor, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. A QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

For a series of 6-(4-phenylbutoxy)hexan-1-ol derivatives, a QSAR model could be developed using descriptors such as lipophilicity (logP), molecular weight, and various electronic and steric parameters. For instance, a QSAR study on a series of benzene (B151609) derivatives used holographic QSAR (HQSAR) to develop a predictive model for their toxicity researchgate.net. Another study on arylpiperazine derivatives used E-state indices to identify pharmacophoric requirements for 5-HT1A and alpha1-adrenergic receptor antagonism nih.gov. A similar approach for 6-(4-phenylbutoxy)hexan-1-ol derivatives could reveal which structural features are most important for a desired biological activity and guide the design of more potent and selective compounds.

Conformational Analysis and Pharmacophore Mapping

Conformational analysis is crucial for understanding the behavior of flexible molecules like 6-(4-phenylbutoxy)hexan-1-ol. The long alkyl chain allows for a multitude of possible conformations, and identifying the low-energy, biologically active conformation is key to understanding its interaction with a receptor. Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in solution or within a lipid bilayer .

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for 6-(4-phenylbutoxy)hexan-1-ol derivatives could be developed based on a set of active compounds or from the ligand-binding site of a target receptor. For example, pharmacophore models for 5-HT2A receptor antagonists often include two aromatic/hydrophobic moieties and a basic amine nih.govnih.gov. A pharmacophore model for 6-(4-phenylbutoxy)hexan-1-ol derivatives would likely include a hydrophobic feature for the phenyl ring, another hydrophobic feature for the alkyl chain, and a hydrogen bond donor/acceptor feature for the terminal hydroxyl group. This model could then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.

Advanced Characterization and Analytical Methodologies in the Study of 6 4 Phenylbutoxy Hexan 1 Ol Compounds

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is the principal method for elucidating the molecular structure of a newly synthesized compound. By probing the interactions of molecules with electromagnetic radiation, chemists can map the connectivity of atoms and confirm the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in solution. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides detailed information about the chemical environment of each atom within a molecule.

For 6-(4-phenylbutoxy)hexan-1-ol, distinct signals in both ¹H and ¹³C NMR spectra correspond to the three main structural components: the terminal phenyl group, the central ether linkage with its adjacent alkyl chains, and the primary alcohol terminus. While direct experimental data for this specific molecule is not publicly available, expected chemical shifts can be accurately predicted based on data from closely related analogs like 6-phenyl-1-hexanol (B16827) and 4-phenylphenol. nih.govchemicalbook.com

In the ¹H NMR spectrum, the aromatic protons of the phenyl ring are expected to appear as a multiplet in the range of δ 7.15-7.30 ppm. The benzylic protons (adjacent to the phenyl group) would likely resonate around δ 2.62 ppm as a triplet. The two sets of methylene (B1212753) protons adjacent to the ether oxygen (-CH₂-O-CH₂-) are predicted to have characteristic shifts around δ 3.40-3.45 ppm. The terminal methylene group attached to the hydroxyl function (-CH₂-OH) is expected at approximately δ 3.64 ppm, and the hydroxyl proton itself would appear as a broad singlet whose position is dependent on concentration and solvent. The remaining aliphatic methylene protons in the butoxy and hexanol chains would produce a series of overlapping multiplets in the δ 1.3-1.8 ppm region. rsc.orgguidechem.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information. The aromatic carbons would show signals between δ 125-143 ppm. The benzylic carbon is expected around δ 36 ppm. The carbons bonded to the ether oxygen would appear in the δ 70-72 ppm range, while the carbon bearing the terminal hydroxyl group is predicted to be near δ 63 ppm. The other aliphatic carbons would have signals in the δ 22-33 ppm range. rsc.orghmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(4-Phenylbutoxy)hexan-1-ol

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.15 - 7.30 (m) | 125.0 - 129.0 |

| Phenyl C (quaternary) | - | ~142.5 |

| Ph-CH₂- | ~2.62 (t) | ~36.0 |

| Ph-CH₂-CH₂- | ~1.65 (m) | ~29.0 |

| -CH₂-CH₂-O- | ~1.75 (m) | ~29.5 |

| -CH₂-O-CH₂- (butoxy side) | ~3.40 (t) | ~71.0 |

| -O-CH₂-CH₂- (hexanol side) | ~3.45 (t) | ~70.5 |

| -O-CH₂-(CH₂)₄-CH₂OH | 1.30 - 1.60 (m) | 22.5 - 32.5 |

| -CH₂-OH | ~3.64 (t) | ~62.8 |

| -OH | variable (br s) | - |

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns upon ionization. For 6-(4-phenylbutoxy)hexan-1-ol (C₁₆H₂₆O₂), the expected molecular weight is approximately 250.38 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 250. Fragmentation patterns are predictable based on the functional groups present. libretexts.org The molecule contains several points of likely cleavage:

Alpha-cleavage at the ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. miamioh.edu

Benzylic cleavage: The bond between the first and second carbons of the butyl chain is prone to cleavage due to the stability of the resulting benzyl (B1604629) or tropylium (B1234903) cation (m/z 91). This is a very common fragment for phenylalkanes. nih.govnist.gov

Cleavage alpha to the alcohol: The C-C bond adjacent to the hydroxyl-bearing carbon can break.

Loss of water: Primary alcohols readily eliminate a molecule of water (H₂O, mass 18) from the molecular ion, resulting in a peak at M-18 (m/z 232). libretexts.org

Cleavage of the ether C-O bonds: Breakage of the C-O bonds can lead to fragments corresponding to the butoxy and hexanol portions of the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for 6-(4-Phenylbutoxy)hexan-1-ol

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 250 | [C₁₆H₂₆O₂]⁺ | Molecular Ion (M⁺) |

| 232 | [C₁₆H₂₄O]⁺ | Loss of H₂O from M⁺ |

| 149 | [C₉H₁₇O]⁺ | Cleavage of Ph-CH₂-CH₂- bond |

| 101 | [C₆H₁₃O]⁺ | Hexanol fragment from C-O cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl cation) |

| 71 | [C₅H₁₁]⁺ | Loss of H₂O and subsequent cleavage |

Chromatographic Separation Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of target compounds from reaction byproducts and the analysis of sample purity.

Column chromatography is the workhorse of purification in synthetic organic chemistry. rsc.org For a moderately polar compound like 6-(4-phenylbutoxy)hexan-1-ol, silica (B1680970) gel would be the standard stationary phase. The separation is based on the differential partitioning of the components of the mixture between the polar silica gel and a nonpolar mobile phase. A solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the eluent. rsc.org By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity. Unreacted starting materials and nonpolar byproducts would elute first, followed by the desired product, with more polar impurities being retained more strongly on the column. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution version of column chromatography used for both analytical and preparative purposes. For purity assessment, a reversed-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This technique can separate the target compound from even very similar impurities and provide a quantitative measure of purity.

Since 6-(4-phenylbutoxy)hexan-1-ol is a chiral molecule (if synthesized from chiral precursors or via an asymmetric route), HPLC is also the primary method for separating its enantiomers. This is achieved using a chiral stationary phase (CSP). CSPs based on cyclodextrin (B1172386) derivatives, for example, are effective at resolving enantiomers of alcohols and ethers. rsc.org The differential interaction of the two enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee) of the sample.

Future Research Directions and Translational Perspectives of the 6 4 Phenylbutoxy Hexan 1 Ol Scaffold

Development of Novel Chemical Entities and Therapeutic Candidates

The inherent flexibility of the 6-(4-phenylbutoxy)hexan-1-ol backbone makes it an attractive starting point for the design of new therapeutic agents. By modifying the terminal hydroxyl group and incorporating various pharmacophores, researchers can create derivatives that interact with specific biological targets. A prime example of this approach is the development of N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB), a novel compound synthesized by leveraging the 6-(4-phenylbutoxy)hexan-1-ol scaffold. nih.gov

The design of XOB was inspired by the structure of salmeterol, a long-acting β2 adrenergic receptor partial agonist, which also features a phenylbutoxyhexyl "tail". nih.gov This structural element is crucial for its pharmacological activity. In XOB, the hexanol portion of the parent scaffold is modified into an amine and linked to a substituted phenethylamine (B48288) moiety, specifically 2C-B. nih.gov This modification has resulted in a molecule with a unique dual-antagonist activity.

Research has demonstrated that XOB acts as an antagonist at serotonin (B10506) 5-HT2A receptors and as a blocker of voltage-gated sodium channels (VGSCs). nih.govnih.gov This dual activity is particularly relevant for complex neuropsychiatric conditions like bipolar disorder, where treatments often involve combination therapy targeting these independent pathways. nih.govnih.gov The development of XOB serves as a proof-of-principle, showcasing the potential of the 6-(4-phenylbutoxy)hexan-1-ol scaffold in generating novel chemical entities that can address unmet needs in pharmacotherapy. nih.govnih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design

The successful development of XOB underscores the utility of the 6-(4-phenylbutoxy)hexan-1-ol scaffold in the realm of polypharmacology—the design of single chemical entities that can modulate multiple biological targets. This approach offers several advantages over traditional combination therapies, including potentially improved patient compliance, reduced risk of drug-drug interactions, and more predictable pharmacokinetic profiles. nih.gov

The XOB molecule exemplifies a multi-target ligand by simultaneously antagonizing 5-HT2A receptors and inhibiting VGSCs. nih.govnih.gov This dual action is achieved through the strategic combination of the 6-(4-phenylbutoxy)hexan-1-ol-derived tail with a pharmacophore known to interact with serotonin receptors. nih.gov The resulting compound demonstrates activity at both targets in the low micromolar range, highlighting a balanced affinity profile. nih.govnih.gov

Future research can build upon this success by exploring other pharmacophoric combinations with the 6-(4-phenylbutoxy)hexan-1-ol scaffold. The flexible linker and the phenylbutoxy group can be systematically altered to fine-tune the affinity and efficacy at various targets, potentially leading to the discovery of novel treatments for a range of complex diseases that benefit from multi-target engagement. nih.gov

Table 1: Pharmacological Profile of XOB, a 6-(4-Phenylbutoxy)hexan-1-ol Derivative

| Target | Activity | Significance |

|---|---|---|

| Serotonin 5-HT2A Receptor | Antagonist | Relevant for treating psychiatric disorders. nih.govnih.gov |

| Voltage-Gated Sodium Channels (VGSCs) | Blocker/Inhibitor | A key target for mood stabilizers. nih.govnih.gov |

| Serotonin 5-HT1A, 5-HT2B, 5-HT2C Receptors | Negligible Affinity/Activity | Demonstrates selectivity for the 5-HT2A subtype. nih.govnih.gov |

Advancements in Synthetic Methodologies for Analog Libraries

The exploration of the full potential of the 6-(4-phenylbutoxy)hexan-1-ol scaffold necessitates the development of efficient and versatile synthetic methodologies to generate libraries of analogs. The synthesis of XOB provides a foundational blueprint for such endeavors. nih.gov The key synthetic step involves the condensation of a functionalized amine with a reactive form of the scaffold, such as (4-((6-bromohexyl)oxy)butyl)benzene. nih.gov

This synthetic route is amenable to variation. For instance, the starting phenethylamine moiety can be readily replaced with other pharmacophores to probe different biological targets. Similarly, the length and composition of the alkyl chain and the nature of the aromatic tail can be modified to optimize pharmacokinetic and pharmacodynamic properties.

Future advancements in synthetic chemistry, such as the use of high-throughput synthesis and purification techniques, could accelerate the generation of diverse analog libraries based on the 6-(4-phenylbutoxy)hexan-1-ol scaffold. This would enable a more comprehensive structure-activity relationship (SAR) analysis, providing deeper insights into how structural modifications influence biological activity and paving the way for the rational design of next-generation therapeutic candidates.

Table 2: Key Reactants in the Synthesis of the XOB Derivative

| Reactant | Role in Synthesis | Reference |

|---|---|---|

| 2C-B (free base) | Pharmacophore providing the phenethylamine moiety. | nih.gov |

| (4-((6-bromohexyl)oxy)butyl)benzene | The reactive form of the 6-(4-phenylbutoxy)hexan-1-ol scaffold. | nih.gov |

| Triethylamine | Base used in the condensation reaction. | nih.gov |

| Potassium Iodide | Catalyst in the condensation reaction. | nih.gov |

Application in Probe Development for Biological System Elucidation

Beyond its direct therapeutic applications, the 6-(4-phenylbutoxy)hexan-1-ol scaffold is a valuable tool for developing chemical probes to elucidate complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context.

The derivative XOB itself serves as a valuable proof-of-principle tool for preclinical investigations into the interplay between the serotonergic and glutamatergic systems in neuropsychiatric disorders. nih.govnih.gov By simultaneously modulating 5-HT2A receptors and VGSCs, XOB can be used to probe the functional consequences of this dual inhibition in neuronal circuits, such as those in the prefrontal cortex. nih.govnih.gov

Future work could focus on developing more specialized probes from the 6-(4-phenylbutoxy)hexan-1-ol scaffold. This could involve incorporating reporter tags, such as fluorescent dyes or biotin, to allow for visualization and isolation of target proteins. Furthermore, photo-activatable or "clickable" analogs could be synthesized to enable more precise spatial and temporal control over target engagement. Such advanced chemical probes would be instrumental in dissecting the intricate molecular mechanisms underlying various diseases and identifying novel points of therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(4-phenylbutoxy)hexan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of Salmeterol Xinafoate, a related intermediate is generated by reacting a benzene methanamine derivative with 4-phenylbutoxy precursors under basic conditions (e.g., diisopropyl ethylamine) to form the ether linkage . Reaction temperature (e.g., 30°C) and solvent choice (e.g., acetonitrile) critically impact yield and purity. Chromatographic purification (e.g., silica gel, hexane/EtOAc gradients) is typically used to isolate the product .

Q. How is 6-(4-phenylbutoxy)hexan-1-ol characterized structurally, and what analytical techniques are essential?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms the ether linkage (δ ~3.4–3.6 ppm for –O–CH₂–) and hydroxyl group (broad peak at δ ~1.5–2.0 ppm). IR spectroscopy verifies O–H stretches (~3400 cm⁻¹) and ether C–O bonds (~1120 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., C₁₆H₂₆O₂) and fragmentation patterns .

- Elemental Analysis (CHN) : Ensures purity by matching experimental and theoretical C/H/N ratios within ±0.4% .

Advanced Research Questions

Q. What experimental design strategies mitigate impurities in 6-(4-phenylbutoxy)hexan-1-ol synthesis?

- Methodology :

- Byproduct Analysis : Trace impurities (e.g., unreacted starting materials or over-alkylated products) are identified via HPLC-MS. For example, residual benzene methanamine derivatives in Salmeterol synthesis require rigorous washing with polar solvents .

- Catalyst Optimization : Use of phase-transfer catalysts (e.g., TBAI) improves regioselectivity in etherification reactions, reducing side products .

- Storage Guidelines : Due to peroxide formation risks in ethers, storage under inert atmospheres (N₂/Ar) and periodic peroxide testing (e.g., KI/starch strips) are recommended .

Q. How can computational methods predict the biological interactions of 6-(4-phenylbutoxy)hexan-1-ol derivatives?

- Methodology :

- Molecular Docking : Tools like AutoDock assess binding affinity to target proteins (e.g., SARS-CoV-2 spike RBD). For analogs like 6-(aminooxy)hexan-1-ol, simulations highlight interactions with key residues (e.g., Lys417, Tyr453) driving liquid-liquid phase separation (LLPS) .

- ADME Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.5, moderate bioavailability) to prioritize derivatives for in vitro testing .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Analysis :

- Yield Variability : Reported yields range from 79% (NaHSO₄-catalyzed reactions) to >95% (TBAI-assisted methods). Discrepancies arise from solvent polarity (aprotic vs. protic) and catalyst loading .

- Resolution : Design of Experiments (DoE) models optimize parameters (temperature, stoichiometry) systematically. For instance, Response Surface Methodology (RSM) identifies ideal conditions for maximizing ether bond formation .

Methodological Considerations

Q. What strategies enhance the stability of 6-(4-phenylbutoxy)hexan-1-ol in long-term studies?

- Approach :

- Derivatization : Protecting the hydroxyl group (e.g., silylation with TIPS-Cl) prevents oxidation. Deprotection is achieved via mild acids (e.g., AcOH/H₂O) .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) maintains structural integrity for biological assays .

Q. How do structural analogs of 6-(4-phenylbutoxy)hexan-1-ol differ in reactivity and application?

- Comparative Analysis :

- Trimethylsilyl Derivatives : Compounds like 6-(trimethylsilyl)hexan-1-ol exhibit altered lipophilicity (logP +0.8), enhancing membrane permeability in drug delivery studies .

- Fluorinated Analogs : Substitution with –CF₃ groups (e.g., 4-chloro-2-methyl derivatives) improves metabolic stability but may reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.